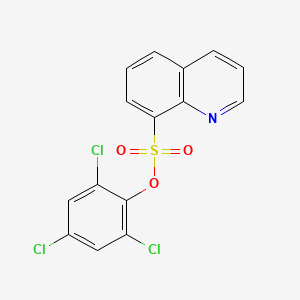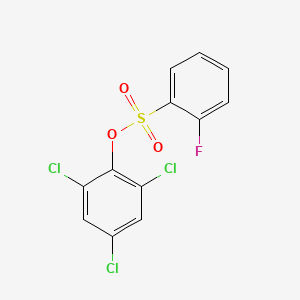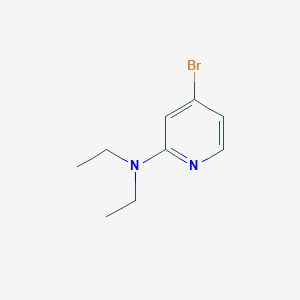![molecular formula C6H3BrClN3 B1520217 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine CAS No. 784150-41-0](/img/structure/B1520217.png)
6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine
Overview
Description
6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is a useful research compound. Its molecular formula is C6H3BrClN3 and its molecular weight is 232.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds like pyrrolo[2,3-d]pyrimidines are known to be involved in the inhibition of certain kinases . These kinases play a crucial role in cell signaling and regulation of cellular activities.
Mode of Action
It’s worth noting that compounds with similar structures are known to interact with their targets through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions .
Biochemical Pathways
Compounds with similar structures are known to affect pathways related to cell signaling and regulation of cellular activities . The downstream effects of these interactions can lead to changes in cell behavior and function.
Pharmacokinetics
The pharmacokinetic properties of 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine indicate high gastrointestinal absorption and permeability across the blood-brain barrier . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests good bioavailability .
Result of Action
Similar compounds have been associated with significant antiproliferative effects on certain cell lines .
Biochemical Analysis
Biochemical Properties
6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with cyclin-dependent kinases (CDKs), which are essential regulators of cell cycle progression. The compound acts as an inhibitor of CDKs, thereby modulating cell cycle dynamics and potentially inducing cell cycle arrest . Additionally, this compound has been shown to interact with various signaling proteins, affecting pathways involved in cell proliferation and apoptosis .
Cellular Effects
The effects of this compound on cellular processes are profound. In cancer cell lines, the compound has demonstrated significant antiproliferative activity by inducing apoptosis and inhibiting cell growth . This is primarily achieved through the inhibition of CDKs and the subsequent disruption of cell cycle progression. Furthermore, this compound influences cell signaling pathways, such as the MAPK/ERK pathway, which is critical for cell survival and proliferation . The compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of CDKs, which are key regulators of the cell cycle . The compound binds to the active site of CDKs, preventing their interaction with cyclins and thereby inhibiting their kinase activity. This leads to cell cycle arrest and the induction of apoptosis in cancer cells . Additionally, this compound can modulate the activity of other enzymes and proteins involved in cell signaling and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . In in vitro studies, the antiproliferative effects of this compound have been shown to persist for several days, indicating sustained activity . Long-term exposure to the compound can lead to adaptive responses in cells, potentially reducing its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can also influence its pharmacokinetics and bioavailability, impacting its overall efficacy and safety .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, it can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s activity and function, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been shown to localize primarily in the cytoplasm and nucleus, where it can interact with various enzymes and proteins . Post-translational modifications, such as phosphorylation and ubiquitination, can also influence its localization and stability . These modifications can direct the compound to specific compartments or organelles, affecting its overall efficacy and mechanism of action.
Properties
IUPAC Name |
6-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-1-3-5(8)9-2-10-6(3)11-4/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPXMLQSSKQIJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1C(=NC=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672053 | |
| Record name | 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
784150-41-0 | |
| Record name | 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=784150-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tributyl-[6-(oxan-4-yloxy)pyridin-2-yl]stannane](/img/structure/B1520144.png)
![4-Bromobenzo[d]isoxazol-3-amine](/img/structure/B1520145.png)
![C-Benzo[b]thiophen-5-yl-methylamine hydrochloride](/img/structure/B1520146.png)
![Octahydropyrrolo[1,2-a]pyrazine oxalate](/img/structure/B1520148.png)



![Benzo[d]thiazol-5-amine hydrochloride](/img/structure/B1520153.png)

